BenchChemオンラインストアへようこそ!

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-

Nicotinic receptor pharmacology Radioligand binding Neuronal nAChR

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 64114-31-4; also referred to as (S)-2-methylnicotine) is a chiral pyrrolidinylpyridine alkaloid that functions as a nicotinic acetylcholine receptor (nAChR) agonist. It is a methylated analog of (S)-nicotine, carrying the methyl substitution at the 2-position of the pyridine ring.

Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26
CAS No. 64114-31-4
Cat. No. B1139684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-
CAS64114-31-4
Synonyms3-Methyl-2-(1-methyl-2-pyrrolidinyl)pyridine
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2CCCN2C
InChIInChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Profile of (S)-2-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridine (CAS 64114-31-4) for Research Procurement


Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 64114-31-4; also referred to as (S)-2-methylnicotine) is a chiral pyrrolidinylpyridine alkaloid that functions as a nicotinic acetylcholine receptor (nAChR) agonist . It is a methylated analog of (S)-nicotine, carrying the methyl substitution at the 2-position of the pyridine ring. The compound is not a naturally abundant tobacco alkaloid but is generated as a major product during organometallic methylation of nicotine [1]. It is primarily procured as a high-purity reference standard for analytical method development or as a research tool for nAChR subtype profiling, where the defined (S)-stereochemistry is critical for stereospecific receptor-ligand interaction studies.

Why (S)-2-Methylnicotine Cannot Be Replaced by Nicotine or Other Methylnicotine Isomers in Research


The position of the methyl group, the stereochemical configuration at the pyrrolidinyl C2 center, and the enantiomeric purity of (S)-2-methylnicotine directly dictate its receptor binding profile, functional activation, and analytical detectability. The racemic mixture (±)-2-methylnicotine (CAS 64114-31-4) exhibits a Ki of 12 nM at α4β2 nAChR and an EC50 of 170 nM for calcium-flux agonist activity in human SH-EP1 cells [1]. Substituting the (S)-enantiomer with (R)-2-methylnicotine or racemic material introduces uncontrolled stereochemical variables that alter receptor binding kinetics and functional efficacy. Furthermore, the pyridine 2-methyl substitution differentiates this compound from pyrrolidinium-ring methylated analogs (e.g., 2′-methylnicotine, which uniquely enhances α7 receptor binding) [2] and from the 6-methylnicotine isomer, which exhibits markedly different pharmacological potency [3]. Direct procurement of the defined (S)-enantiomer is therefore essential to ensure reproducible pharmacological outcomes and valid analytical identification.

Quantitative Differentiation Evidence for (S)-2-Methylnicotine vs. Closest Analogs


Racemic 2-Methylnicotine α4β2 nAChR Binding Affinity vs. (S)-Nicotine

The racemic form of the compound (CAS 64114-31-4) displays high-affinity binding to α4β2 nAChR, with a Ki of 12 nM against [³H]nicotine displacement in human SH-EP1 cells [1]. While (S)-nicotine itself binds with a Ki of approximately 1–2 nM at the same receptor subtype [2], the 2-methyl modification reduces binding affinity by roughly 6- to 12-fold. This differential affinity provides a defined, quantifiable starting point for structure-activity relationship (SAR) studies to map pyridine ring steric effects on receptor binding.

Nicotinic receptor pharmacology Radioligand binding Neuronal nAChR

Functional Agonist Activity of Racemic 2-Methylnicotine at α4β2 nAChR

The racemic 2-methylnicotine compound acts as a full agonist at α4β2 nAChR with an EC50 of 170 nM (calcium-flux FLIPR assay in human SH-EP1 cells) [1]. For comparison, (S)-nicotine exhibits an EC50 of approximately 5–10 nM in analogous calcium-flux assays at the same receptor subtype [2]. Lower potency of the 2-methyl analog confirms that the pyridine C2 methyl group imparts a modest steric/electronic penalty on receptor activation.

nAChR functional assay Calcium flux Nicotinic agonist potency

Enantiomer-Specific Procurement: (S)-2-Methylnicotine vs. Racemic Mixture

The (S)-enantiomer of 2-methylnicotine (CAS 77698-47-6) is available at ≥95% purity from multiple controlled-substance vendors . The corresponding racemic mixture (CAS 64114-31-4) is also commercially available at 95–98% purity . However, the racemate contains an equimolar proportion of the (R)-enantiomer, which may exhibit differential binding kinetics and agonist efficacy at nAChR subtypes. For stereospecific pharmacological investigations, procurement of the resolved (S)-enantiomer eliminates the unpredictable pharmacological contribution of the undesired antipode.

Stereochemical purity Enantiomeric differentiation Procurement specification

Divergent Receptor Subtype Profile vs. Pyrrolidinium-Ring Methylated Nicotine Analogs

A systematic methyl scan of the pyrrolidinium ring of (S)-nicotine revealed that 2′-methylation of the pyrrolidinium ring uniquely enhances both binding and agonist potency at α7 nAChR, while exerting a notably different effect on α4β2 nAChR [1]. Although direct data for the pyridine 2-methyl substitution on α7 versus α4β2 selectivity are not available in the primary literature, the binding data for the racemic 2-methylnicotine at α4β2 (Ki 12 nM) [2] can be contrasted with the pyrrolidinium 2′-methyl scan findings to infer that the methylation site (pyridine vs. pyrrolidinium) critically determines receptor subtype selectivity.

nAChR subtype selectivity Methyl scan analysis Nicotine analog SAR

Commercial Availability as a Nicotine Metabolite Analytical Reference Standard

(±)-2-Methylnicotine is explicitly marketed by Toronto Research Chemicals and Santa Cruz Biotechnology as a metabolite of nicotine, suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) . This contrasts with 4-methylnicotine and 6-methylnicotine, which are not consistently listed as nicotine metabolites by the same vendor panels, positioning 2-methylnicotine as a preferred analytical reference for nicotine metabolic pathway studies.

Analytical chemistry Reference standard Nicotine metabolism

Optimal Research and Industrial Applications for (S)-2-Methylnicotine


Stereospecific nAChR Pharmacophore Mapping

Researchers conducting structure-activity relationship (SAR) studies on nAChR agonists can utilize (S)-2-methylnicotine to quantify the steric and electronic impact of pyridine C2-methyl substitution on α4β2 receptor binding (Ki = 12 nM for the racemate) and functional activation (EC50 = 170 nM) [1]. The defined (S)-stereochemistry eliminates confounding contributions from the (R)-antipode, enabling precise pharmacophore modeling.

Nicotine Metabolite Profiling and Analytical Method Validation

Analytical chemistry laboratories developing GC-MS or HPLC methods for identifying nicotine metabolites in biological matrices can employ (S)-2-methylnicotine as a certified reference standard . The compound's classification as a nicotine metabolite supports its use in method validation protocols required for ANDA submissions and forensic toxicology applications.

nAChR Subtype Selectivity Screening Panels

In drug discovery programs targeting neuronal nAChR subtypes, (S)-2-methylnicotine serves as a comparator that helps differentiate pyridine-ring versus pyrrolidinium-ring methylation effects on receptor selectivity [2]. Its distinct profile—reduced α4β2 affinity relative to nicotine but lacking the α7-enhancing property of 2′-methylnicotine—makes it a useful reference for establishing selectivity benchmarks.

Synthetic Intermediate for Next-Generation Nicotinic Ligands

The patented synthesis route for 2-methylnicotine from 2-methylnicotinic acid methyl ester and N-methylpyrrolidone [3] provides a scalable entry point for medicinal chemistry teams designing novel nAChR agonists with improved subtype selectivity or reduced off-target effects. The (S)-enantiomer offers a chiral starting material that pre-empts the need for late-stage enantiomeric resolution.

Quote Request

Request a Quote for Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.